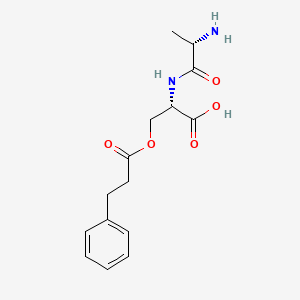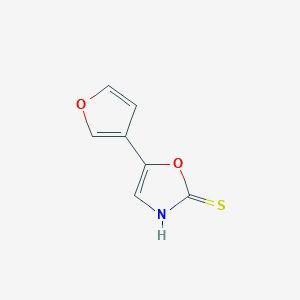
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is a heterocyclic compound that features both furan and oxazole rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazole ring is a five-membered ring containing both oxygen and nitrogen atoms The thione group (C=S) is attached to the oxazole ring, adding unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione typically involves multi-component reactions. One effective method is the reaction of arylglyoxals with barbituric acid or thiobarbituric acid and acetylacetone in water as a solvent . This one-pot, three-component reaction is conducted at 60°C for 10 hours, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry, such as using water as a solvent and conducting multi-component reactions, can be applied to scale up the synthesis. The use of readily available starting materials and environmentally friendly solvents makes this approach suitable for industrial applications.
化学反応の分析
Types of Reactions
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Thiol derivatives.
Substitution: Halogenated furans.
科学的研究の応用
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the synthesis of materials with unique electronic properties.
作用機序
The mechanism of action of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of furan and oxazole rings have been shown to interact with GABA receptors, COX-2 enzymes, and other biological targets . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.
類似化合物との比較
Similar Compounds
5-(Furan-3-yl)barbiturate: Contains a barbiturate moiety instead of an oxazole ring.
5-(Furan-3-yl)thiobarbiturate: Similar to the barbiturate derivative but with a thione group.
Furan-2,3-diones: Oxidized derivatives of furan.
Uniqueness
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is unique due to the combination of furan and oxazole rings with a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
特性
CAS番号 |
832077-52-8 |
|---|---|
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC名 |
5-(furan-3-yl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C7H5NO2S/c11-7-8-3-6(10-7)5-1-2-9-4-5/h1-4H,(H,8,11) |
InChIキー |
AYUOHDHEHHJFPG-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C2=CNC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


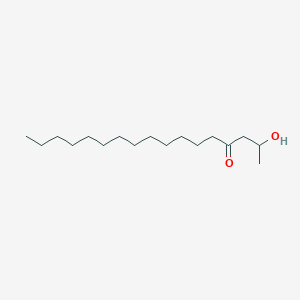

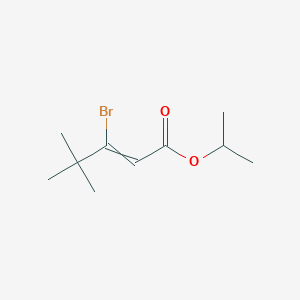

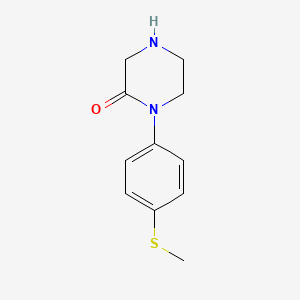
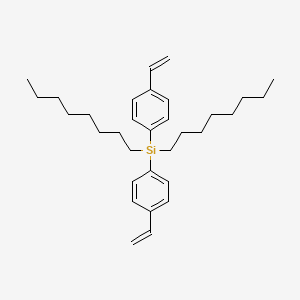
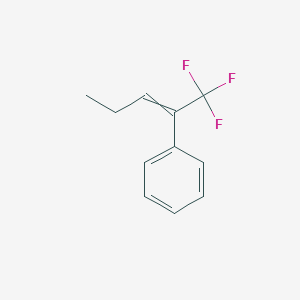
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
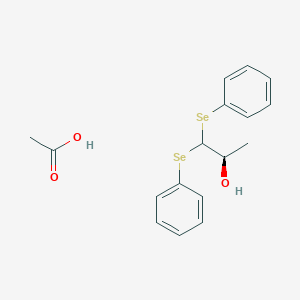
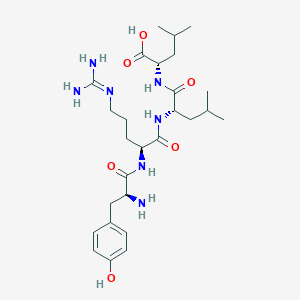
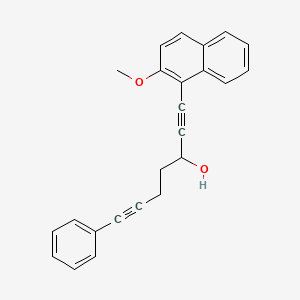
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
